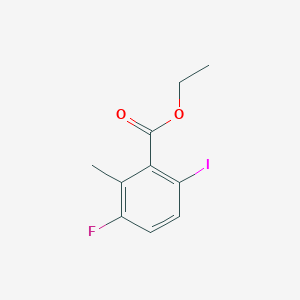

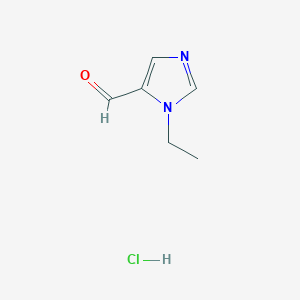

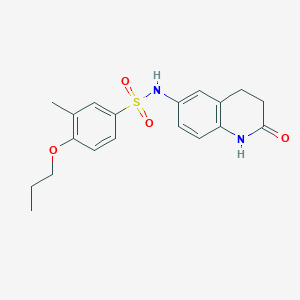

![molecular formula C15H11F3N2 B2584607 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-76-5](/img/structure/B2584607.png)

7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . For instance, the acute TB mouse model indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds .

Antimicrobial Agents

Imidazole derivatives show a broad range of biological activities, including antimicrobial properties . They can be used to treat various infectious diseases, making them valuable in the field of drug discovery .

Anti-inflammatory Agents

Imidazole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antitumor Agents

These compounds have shown potential as antitumor agents . Their unique chemical structure and properties may contribute to their ability to inhibit the growth of cancer cells .

Antidiabetic Agents

Imidazole derivatives have been studied for their antidiabetic properties . They could potentially be used in the development of new drugs for the treatment of diabetes .

Antiviral Agents

Some imidazole derivatives have shown antiviral properties . This makes them a potential resource in the development of new antiviral drugs .

Antioxidant Agents

Imidazole derivatives have been found to exhibit antioxidant properties . This could make them useful in the treatment of diseases caused by oxidative stress .

Anti-amoebic and Antihelmintic Agents

Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This suggests potential applications in the treatment of parasitic infections .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to interact with various targets such as cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been associated with a variety of biological activities, indicating that they may affect multiple pathways .

Result of Action

Imidazo[1,2-a]pyridines have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

7-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2/c1-10-5-6-20-9-13(19-14(20)7-10)11-3-2-4-12(8-11)15(16,17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USETXPZCNFUBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

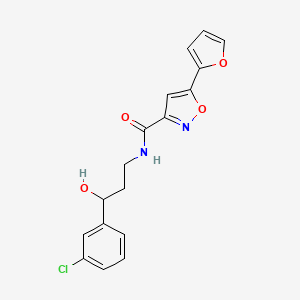

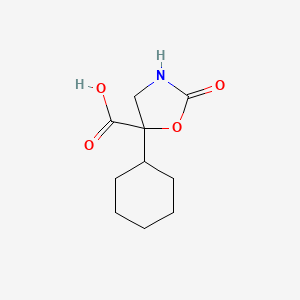

![(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2584525.png)

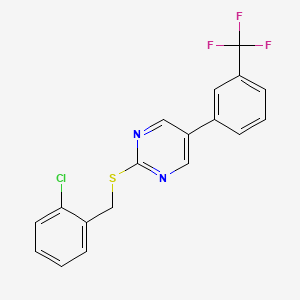

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2584535.png)

![2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2584541.png)

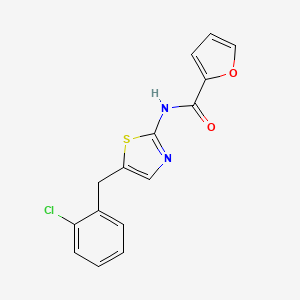

![2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid](/img/structure/B2584546.png)